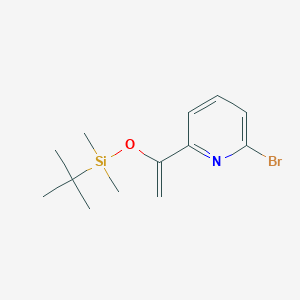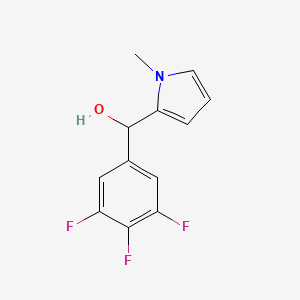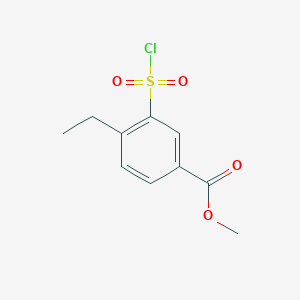
Methyl 3-(chlorosulfonyl)-4-ethylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(chlorosulfonyl)-4-ethylbenzoate: is an organic compound with the molecular formula C10H11ClO4S It is a derivative of benzoic acid, where the benzoate group is substituted with a chlorosulfonyl group at the third position and an ethyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions: Methyl 3-(chlorosulfonyl)-4-ethylbenzoate can be synthesized through the chlorosulfonation of methyl 4-ethylbenzoate. The reaction typically involves the use of chlorosulfonic acid (ClSO3H) as the chlorosulfonating agent. The process is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors where methyl 4-ethylbenzoate is treated with chlorosulfonic acid. The reaction mixture is then subjected to purification processes, such as distillation or recrystallization, to isolate the desired product with high purity.
化学反应分析
Types of Reactions: Methyl 3-(chlorosulfonyl)-4-ethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents like tin(II) chloride (SnCl2) in the presence of hydrochloric acid.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding sulfonic acid derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., ethylamine), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in solvents like acetone or dichloromethane, often in the presence of a base such as triethylamine.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid is used for the reduction of the chlorosulfonyl group.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or water can be used for hydrolysis reactions.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Sulfonic Acids: Formed by reduction or hydrolysis of the chlorosulfonyl group.
科学研究应用
Chemistry: Methyl 3-(chlorosulfonyl)-4-ethylbenzoate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various sulfonamide and sulfonate ester derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. Sulfonamide derivatives, in particular, are known for their antimicrobial properties and are used in the development of antibiotics.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers. Additionally, it is used in the synthesis of chemical intermediates for various industrial applications.
作用机制
The mechanism of action of methyl 3-(chlorosulfonyl)-4-ethylbenzoate and its derivatives depends on the specific chemical reactions they undergo. For instance, sulfonamide derivatives exert their effects by inhibiting the activity of bacterial enzymes involved in folic acid synthesis, thereby preventing bacterial growth and proliferation.
相似化合物的比较
Methyl 3-(chlorosulfonyl)benzoate: Similar structure but lacks the ethyl group at the fourth position.
Methyl 3-(chlorosulfonyl)-4-methylbenzoate: Similar structure but has a methyl group instead of an ethyl group at the fourth position.
Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group but has an isocyanate functional group instead of a benzoate ester.
Uniqueness: Methyl 3-(chlorosulfonyl)-4-ethylbenzoate is unique due to the presence of both the chlorosulfonyl and ethyl groups on the aromatic ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and industrial applications.
属性
分子式 |
C10H11ClO4S |
|---|---|
分子量 |
262.71 g/mol |
IUPAC 名称 |
methyl 3-chlorosulfonyl-4-ethylbenzoate |
InChI |
InChI=1S/C10H11ClO4S/c1-3-7-4-5-8(10(12)15-2)6-9(7)16(11,13)14/h4-6H,3H2,1-2H3 |
InChI 键 |
QPTNASNBPPIUIU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


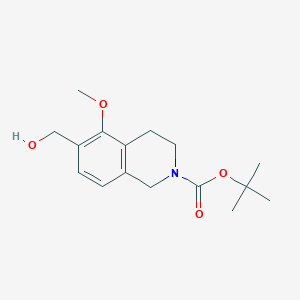
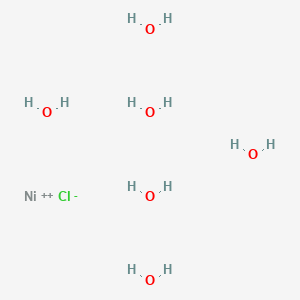
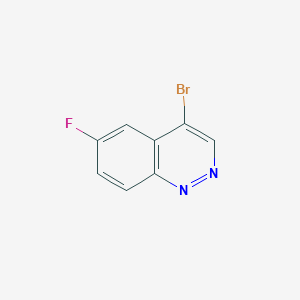
![2-piperazin-1-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B13916424.png)
![N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B13916433.png)
![7'-Cyclopentyl-2'-(methylthio)spiro[cyclopropane-1,5'-[5H]pyrrolo[2,3-d]pyrimidin]-6'(7'H)-one](/img/structure/B13916440.png)
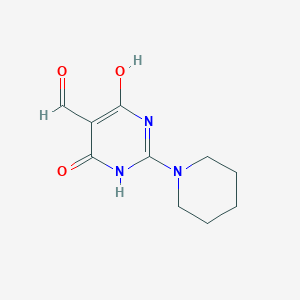

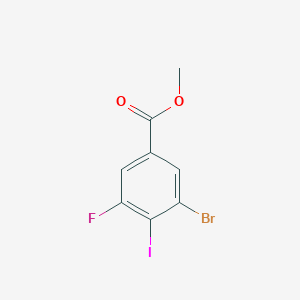

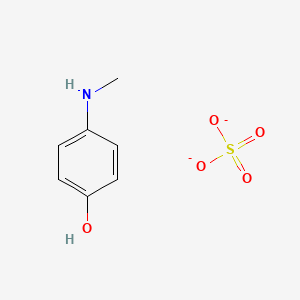
![(2R)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)-2-[[(2R)-3-methylsulfanyl-2-[[2-(4-phenylphenyl)acetyl]amino]propanoyl]amino]-N-(2-phenylethyl)pentanamide](/img/structure/B13916477.png)
